molecular formula C27H18ClNO6 B10891281 2-Oxo-1,2-diphenylethyl 3-(2-chloro-6-nitrophenoxy)benzoate

2-Oxo-1,2-diphenylethyl 3-(2-chloro-6-nitrophenoxy)benzoate

Cat. No.: B10891281
M. Wt: 487.9 g/mol
InChI Key: DQBZXEWOWOGOSO-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl 3-(2-chloro-6-nitrophenoxy)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a ketone, ester, and nitro group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-diphenylethyl 3-(2-chloro-6-nitrophenoxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-Oxo-1,2-diphenylethanol with 3-(2-chloro-6-nitrophenoxy)benzoic acid under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-diphenylethyl 3-(2-chloro-6-nitrophenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted derivatives, each with unique properties.

Scientific Research Applications

2-Oxo-1,2-diphenylethyl 3-(2-chloro-6-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Oxo-1,2-diphenylethyl 3-(2-chloro-6-nitrophenoxy)benzoate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. Additionally, the ester and ketone groups can participate in enzymatic reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-oxo-1,3,2-dioxaphospholane: This compound shares the chloro and oxo functional groups but differs in its overall structure and reactivity.

    2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one: Another compound with similar functional groups but distinct structural features.

Uniqueness

2-Oxo-1,2-diphenylethyl 3-(2-chloro-6-nitrophenoxy)benzoate is unique due to its combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C27H18ClNO6

Molecular Weight

487.9 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) 3-(2-chloro-6-nitrophenoxy)benzoate

InChI

InChI=1S/C27H18ClNO6/c28-22-15-8-16-23(29(32)33)26(22)34-21-14-7-13-20(17-21)27(31)35-25(19-11-5-2-6-12-19)24(30)18-9-3-1-4-10-18/h1-17,25H

InChI Key

DQBZXEWOWOGOSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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